molecular formula C13H7ClFNO3 B14624163 (2-Chloro-5-nitrophenyl)(2-fluorophenyl)methanone CAS No. 54534-73-5

(2-Chloro-5-nitrophenyl)(2-fluorophenyl)methanone

Cat. No.: B14624163
CAS No.: 54534-73-5
M. Wt: 279.65 g/mol
InChI Key: IWMFWLLIGBBSJU-UHFFFAOYSA-N
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Description

(2-Chloro-5-nitrophenyl)(2-fluorophenyl)methanone is an organic compound with the molecular formula C13H7ClFNO3 It is a derivative of benzophenone, where the phenyl rings are substituted with chloro, nitro, and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-nitrophenyl)(2-fluorophenyl)methanone typically involves the reaction of 2-chloro-5-nitrobenzoyl chloride with 2-fluorobenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:

2-Chloro-5-nitrobenzoyl chloride+2-FluorobenzenePyridine, RefluxThis compound\text{2-Chloro-5-nitrobenzoyl chloride} + \text{2-Fluorobenzene} \xrightarrow{\text{Pyridine, Reflux}} \text{this compound} 2-Chloro-5-nitrobenzoyl chloride+2-FluorobenzenePyridine, Reflux​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-nitrophenyl)(2-fluorophenyl)methanone undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Amines, thiols, base (e.g., sodium hydroxide)

    Oxidation: Oxidizing agents (e.g., potassium permanganate)

Major Products Formed

    Reduction: (2-Amino-5-nitrophenyl)(2-fluorophenyl)methanone

    Substitution: (2-Chloro-5-nitrophenyl)(2-substituted-phenyl)methanone

    Oxidation: Various oxidized derivatives depending on the conditions

Scientific Research Applications

(2-Chloro-5-nitrophenyl)(2-fluorophenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chloro-5-nitrophenyl)(2-fluorophenyl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of electron-withdrawing groups such as nitro and fluoro can influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-5-nitrophenyl)(2-chlorophenyl)methanone
  • (2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone
  • (2-Fluorophenyl)(2-(methylamino)-5-nitrophenyl)methanone

Uniqueness

(2-Chloro-5-nitrophenyl)(2-fluorophenyl)methanone is unique due to the combination of chloro, nitro, and fluoro substituents on the benzophenone core. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

54534-73-5

Molecular Formula

C13H7ClFNO3

Molecular Weight

279.65 g/mol

IUPAC Name

(2-chloro-5-nitrophenyl)-(2-fluorophenyl)methanone

InChI

InChI=1S/C13H7ClFNO3/c14-11-6-5-8(16(18)19)7-10(11)13(17)9-3-1-2-4-12(9)15/h1-7H

InChI Key

IWMFWLLIGBBSJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)F

Origin of Product

United States

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